methyl 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a carboxylate ester
Preparation Methods
The synthesis of methyl 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and finally the esterification to introduce the carboxylate group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The pyrazole ring can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazolo[1,5-c]pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazole and triazolo[1,5-c]pyrimidine derivatives, such as:
- Methyl 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
- This compound These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H14ClN7O4S |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
methyl 4-[3-[(4-chloro-3-nitropyrazol-1-yl)methyl]phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C20H14ClN7O4S/c1-10-14-18-23-16(24-27(18)9-22-19(14)33-15(10)20(29)32-2)12-5-3-4-11(6-12)7-26-8-13(21)17(25-26)28(30)31/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
BHLUGUNEZAKEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC(=C4)CN5C=C(C(=N5)[N+](=O)[O-])Cl)C(=O)OC |
Origin of Product |
United States |
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